Home > Products > Screening Compounds P124142 > Dbp73D protein, Drosophila
Dbp73D protein, Drosophila - 147757-74-2

Dbp73D protein, Drosophila

Catalog Number: EVT-1520006
CAS Number: 147757-74-2
Molecular Formula: C4H2F8O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dbp73D protein, also known as dead box protein 73D, is a crucial RNA helicase found in Drosophila melanogaster, commonly known as the fruit fly. This protein plays a significant role in various biological processes, including ribosomal RNA processing and tRNA export from the nucleus. It is classified under the ATP-binding RNA helicase family, which is essential for the biogenesis of ribosomal subunits, particularly the 60S subunit.

Source and Classification

Dbp73D is encoded by the gene Dmel_CG9680 in Drosophila melanogaster. The protein is primarily expressed in the ovary and digestive system, indicating its involvement in reproductive and metabolic functions. In terms of classification, Dbp73D belongs to the nucleolar protein category and is associated with RNA binding activities, contributing to its role in RNA metabolism and gene expression regulation .

Synthesis Analysis

The synthesis of Dbp73D occurs through standard eukaryotic transcription and translation processes. The gene is transcribed into messenger RNA, which is then translated into the Dbp73D protein. Specific methods for analyzing its synthesis include:

  • Reverse Transcription Polymerase Chain Reaction (RT-PCR): Used to quantify mRNA levels of Dbp73D under various conditions.
  • Western Blotting: Employed to detect and analyze the protein expression levels of Dbp73D in different tissues or developmental stages.

Technical details indicate that the expression of Dbp73D can be influenced by environmental stressors such as desiccation, where its expression levels correlate with the organism's tolerance to such stress .

Molecular Structure Analysis

The molecular structure of Dbp73D reveals that it consists of approximately 687 amino acids. The protein features several conserved domains typical of ATP-dependent RNA helicases, including:

  • Helicase motifs: These are critical for its enzymatic activity in unwinding RNA.
  • Nuclear localization signals: Essential for its transport to the nucleolus where it performs its functions.

Data from structural biology studies suggest that the helicase domain exhibits a characteristic fold that facilitates ATP binding and hydrolysis, which is necessary for its function in RNA metabolism .

Chemical Reactions Analysis

Dbp73D participates in several biochemical reactions related to RNA processing. Key reactions include:

  • ATP Hydrolysis: This reaction provides the energy required for unwinding RNA structures.
  • RNA Binding and Unwinding: Dbp73D binds to RNA substrates, facilitating their processing, which is crucial during ribosome assembly.

Technical details regarding these reactions often involve kinetic studies that measure the rate of ATP hydrolysis in the presence of substrate RNA, providing insights into the efficiency and mechanism of action of Dbp73D .

Mechanism of Action

The mechanism of action for Dbp73D involves several steps:

  1. Binding: The protein binds to specific RNA substrates.
  2. ATP Hydrolysis: Upon ATP binding, Dbp73D undergoes conformational changes that facilitate RNA unwinding.
  3. RNA Processing: The unwound RNA can then be processed further for ribosome assembly or other cellular functions.

Data suggest that mutations or downregulation of Dbp73D can lead to impaired ribosomal biogenesis and reduced desiccation tolerance in Drosophila, highlighting its importance in cellular stress responses .

Physical and Chemical Properties Analysis

Dbp73D exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 78 kDa.
  • Isoelectric Point: The protein has a specific isoelectric point which influences its solubility and interaction with other biomolecules.
  • Stability: The stability of Dbp73D can be affected by temperature and ionic conditions, which are critical for its functional integrity.

Relevant analyses often include circular dichroism spectroscopy to assess secondary structure content and thermal stability assays to determine optimal working conditions for enzymatic activity .

Applications

Dbp73D has several scientific applications:

  • Gene Expression Studies: It serves as a model for understanding gene regulation mechanisms in eukaryotic cells.
  • Ribosome Biogenesis Research: Its role in ribosomal assembly makes it a target for studies related to translation efficiency.
  • Stress Response Investigations: Understanding how Dbp73D functions under stress conditions can provide insights into desiccation tolerance mechanisms in organisms.

Research on Dbp73D continues to contribute valuable knowledge to molecular biology, particularly regarding RNA metabolism and stress responses in eukaryotic systems .

Introduction to Dbp73D Protein in Drosophila melanogaster

Discovery and Initial Characterization of the Dbp73D Gene

The Dbp73D gene (Dead box protein 73D) was identified in Drosophila melanogaster through genomic analyses targeting ATP-dependent RNA helicases. Located in the chromosomal region 73D, this gene encodes a 687-amino-acid protein belonging to the D-E-A-D (Asp-Glu-Ala-Asp) family of RNA helicases. Initial characterization revealed that Dbp73D retains all nine conserved helicase motifs (Q, I, Ia, Ib, II–VI) typical of DEAD-box proteins but exhibits significant divergence in its N- and C-terminal regions. These variable domains are implicated in cellular localization and protein-protein interactions, distinguishing Dbp73D from other family members [2].

Dbp73D’s expression is highly tissue-specific, with predominant enrichment in the ovary and germline tissues. Transcriptomic analyses confirmed that Dbp73D is a desiccation-responsive gene, suggesting roles beyond basal RNA metabolism. Unlike the broadly expressed RNA helicase Vasa, Dbp73D shows negligible expression in somatic tissues, indicating specialized germline functions. Immunostaining localized Dbp73D to germline cysts and developing oocytes, correlating with its involvement in reproductive development [2] [3].

Table 1: Conserved Motifs in Dbp73D

MotifSequenceFunctionConservation
IAxxGxGKTATP bindingHigh
IIVLDEADATP hydrolysisHigh
IIISATCoupling ATPase/unwindingModerate
VIHRIGRxxRRNA-dependent NTP hydrolysisVariable

Data derived from conserved helicase signature motifs in DEAD-box proteins [1] [2].

Phylogenetic Classification Within the D-E-A-D Family of RNA Helicases

Dbp73D belongs to the SF2 (Superfamily 2) of helicases, which includes DEAD-box, DEAH/RHA, and Ski2-like subfamilies. SF2 helicases share a core of two RecA-like domains that hydrolyze NTPs to remodel RNA-protein complexes (RNPs). Within this superfamily, Dbp73D is classified under the DEAD-box group, characterized by the signature DEAD sequence in Motif II. Phylogenetic analyses position Dbp73D as the most divergent member of the DEAD-box family in Drosophila, with <30% sequence similarity to human orthologs like DDX1 or DDX3 [1] [9].

Key structural features underpin this divergence:

  • The helicase core (∼400 aa) is conserved, facilitating ATP-dependent RNA unwinding.
  • Unique insertions in the C-terminal domain enable specific interactions with ribosome biogenesis factors (e.g., Mat89Ba, CG5033).
  • Unlike processive helicases (e.g., Ski2-like enzymes), Dbp73D acts locally to resolve RNA secondary structures or displace proteins transiently [2] [9].

Notably, Dbp73D clusters phylogenetically with "accessory" helicases like yeast Dbp7, which drive ribosomal RNA (rRNA) maturation. This evolutionary link highlights a conserved role in ribosome assembly across eukaryotes [5] [7].

Biological Significance in Germ Line Development and Embryonic Patterning

Dbp73D is indispensable for germline development and embryonic patterning in Drosophila. Its roles span three key areas:

  • Germline Stem Cell (GSC) Maintenance:Dbp73D expression in ovarian germline tissue parallels Vasa, a canonical germ cell marker. It supports GSC proliferation by facilitating the translation of germplasm components (e.g., oskar, nanos) through RNA unwinding. Mutations in Dbp73D disrupt cyst formation and reduce fertility, akin to vasa phenotypes [2] [3].

  • Ribosome Biogenesis:Dbp73D directly contributes to 60S ribosomal subunit assembly by promoting compaction of rRNA domains V/VI. It regulates the association of the snoRNA chaperone snR190 with pre-60S particles and enables recruitment of ribosomal protein uL3, which forms the peptidyltransferase center (PTC). Loss of Dbp73D stalls pre-60S maturation and triggers ribosomal RNA degradation [2] [5].

  • DNA Damage Response in Spermatogenesis:In testes, Dbp73D enables synchronized germ cell death in response to DNA damage. The fusome—a germline organelle interconnecting spermatogonia—coordinates this response. When DNA damage (e.g., ionizing radiation) occurs in one spermatogonium, Dbp73D-dependent signaling propagates apoptosis across the entire cyst via fusome bridges. This ensures elimination of compromised gametes, protecting genome integrity [6].

Table 2: Dbp73D Expression Across Tissues

TissueExpression LevelFunction
OvaryHighGerm cell development, oogenesis
TestisModerateSpermatogonial cyst synchronization
EmbryoLowEarly embryonic patterning
Somatic tissuesUndetectableNot applicable

Data from transcriptomic analyses of desiccation-responsive genes [2] [3].

Table 3: Functional Roles of Dbp73D in Key Biological Processes

ProcessMolecular RoleConsequence of Loss
Ribosome assemblyU8-dependent 28S rRNA 3ʹ end maturationFailed 60S subunit assembly; rRNA decay
Germ cell connectivityFusome-mediated signal transductionAsynchronous apoptosis; reduced death
Stress responseDesiccation-induced gene expressionImpaired adaptation to dryness

Integrated from functional studies of Dbp73D interactors and mutants [2] [5] [6].

Properties

CAS Number

147757-74-2

Product Name

Dbp73D protein, Drosophila

Molecular Formula

C4H2F8O

Synonyms

Dbp73D protein, Drosophila

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.